molecular formula C6H10N2OS B13069128 [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol

[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol

Cat. No.: B13069128
M. Wt: 158.22 g/mol
InChI Key: NNYHGQLVMSDKNR-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol is a chemical compound of significant interest in medicinal chemistry and drug discovery, incorporating the versatile 1,2,4-oxadiazole heterocycle . The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical development due to its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can improve metabolic stability by resisting hydrolysis . This heterocycle is found in several FDA-approved drugs and exhibits a wide spectrum of biological activities, including potential applications as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, anticancer agents, and anti-inflammatory compounds . The methanethiol moiety at the 5-position introduces a sulfur-containing functional group. Methanethiols can participate in nucleophilic reactions and are known to be precursors to other sulfur derivatives like disulfides . In a research context, this specific functionalization makes the compound a valuable intermediate for further synthetic modification, particularly in the development of multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases . Researchers can utilize this building block to create novel derivatives for probing biological mechanisms and structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanethiol

InChI

InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-10)9-8-6/h4,10H,3H2,1-2H3

InChI Key

NNYHGQLVMSDKNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CS

Origin of Product

United States

Preparation Methods

Synthetic routes include:

  • Thiol substitution on halomethyl oxadiazoles: Reaction of 5-(halomethyl)-1,2,4-oxadiazole derivatives with thiol sources (e.g., sodium hydrosulfide or thiourea followed by hydrolysis) to yield 5-(methanethiol) substituted oxadiazoles.
  • Direct synthesis of oxadiazole-5-thiols: Cyclization of carboxylic acid hydrazides with potassium O-ethylxanthate or related sulfur nucleophiles in ethanol under reflux conditions, yielding 1,3,4-oxadiazole-2-thiols, which can be chemically modified to 1,2,4-oxadiazole analogues.

Detailed Example of Preparation Method (Adapted)

Step Reagents Conditions Description Yield (%)
1 Isopropyl-substituted phenoxyacetic acid + CDI Stir at room temp, 40 min Activation of acid -
2 Addition of amidoxime derivative Reflux in acetonitrile, 4 h Cyclization to form oxadiazole ring ~80-87% (related compounds)
3 Halomethylation at 5-position Using halogenating agent (e.g., NBS) Introduction of halomethyl group -
4 Thiolation with sodium hydrosulfide or thiourea Reflux in ethanol or suitable solvent Substitution to methanethiol group Moderate to good yields

Research Findings and Optimization Notes

  • The molar ratio of acid to amidoxime is critical, typically 1:1 for optimal yields.
  • Use of CDI as a coupling agent facilitates mild reaction conditions and high selectivity.
  • Reflux times vary from 3 to 6 hours depending on substrate and solvent system.
  • Purification by filtration, washing with cold acetonitrile, and recrystallization enhances product purity.
  • Alternative methods using polymer-supported carbodiimide catalysts or visible-light photocatalysis have been explored for related oxadiazole derivatives but require further adaptation for methanethiol substitution.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
CDI-mediated cyclization Acid + CDI + amidoxime Room temp stirring + reflux (4 h) in acetonitrile High yield, mild conditions Requires pure precursors
Halomethylation + Thiolation Halomethyl oxadiazole + NaSH or thiourea Reflux in ethanol or THF Direct methanethiol introduction Multi-step, sensitive intermediates
Cyclization with potassium O-ethylxanthate Carboxylic acid hydrazides + potassium O-ethylxanthate Reflux in ethanol (12 h) One-pot synthesis of thiol-oxadiazoles Mostly for 1,3,4-oxadiazoles, adaptation needed

Chemical Reactions Analysis

Types of Reactions

[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can react with the methanethiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole compounds.

Scientific Research Applications

[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxadiazole ring may also interact with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,2,4-Oxadiazole Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents at Positions 3 and 5 Functional Groups Molecular Weight (g/mol) Key Properties
Target compound 3: Isopropyl; 5: Methanethiol Thiol (-SH) ~170–190 (estimated) High acidity, redox activity
3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid 3: Isopropyl; 5: Propanoic acid Carboxylic acid (-COOH) 201.22 Hydrophilicity, ionizability
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 3: 4-Phenoxyphenyl; 5: 4-Nitrophenyl Nitro (-NO2), aryl ~343 (calculated) Aromatic, electron-withdrawing
4-[3-(Aryl)-1,2,4-oxadiazol-5-yl]butanols 3: Aryl; 5: Butanol chain Hydroxyl (-OH) ~250–300 (estimated) Lipophilic, glycoside precursor
Key Observations:
  • Functional Group Influence : The thiol group in the target compound distinguishes it from analogs with hydroxyl (-OH) or carboxylic acid (-COOH) groups. This confers higher acidity (pKa ~10 vs. ~16–18 for alcohols) and susceptibility to oxidation .
  • Biological Relevance : Thiol-containing oxadiazoles may exhibit enhanced antimicrobial activity due to thiol-disulfide interchange mechanisms, unlike nitro- or aryl-substituted derivatives, which rely on aromatic interactions .
Table 2: Comparative Physicochemical Data
Property Target Compound Propanoic Acid Derivative Aryl-Substituted Oxadiazole
Solubility Moderate in polar solvents High (ionizable COOH) Low (lipophilic aryl groups)
Stability Oxidizes to disulfide Stable under acidic conditions Stable to oxidation
Bioactivity Potential antimicrobial Enzyme inhibition (carboxylic acid) Antimicrobial (nitro group)
  • Antimicrobial Potential: The thiol group may enhance activity against enteric pathogens by disrupting cysteine-dependent enzymes, as seen in ’s nitro-substituted derivatives .
  • Crystallographic Data : While and confirm structural stability in glycosides and aryl-oxadiazoles, the target compound’s thiol moiety may introduce conformational flexibility absent in rigid aromatic analogs .

Biological Activity

[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₈H₁₃N₃OS
  • Molecular Weight : 185.28 g/mol
  • CAS Number : Not specified in the available literature.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole can inhibit various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
This compoundP. aeruginosa12

Anti-Cancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anti-cancer agents. For instance, a series of related compounds were shown to enhance the efficacy of cisplatin in cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study: Cisplatin Sensitization
A specific derivative demonstrated a significant increase in apoptosis when combined with cisplatin in HCT116 colon cancer cells. The combination therapy resulted in a 30% increase in cell death compared to cisplatin alone .

NLRP3 Inhibition

The compound's structure suggests it may interact with the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. Inhibitors targeting NLRP3 have shown promise in reducing inflammation and associated metabolic disorders .

Molecular Interactions

Computational studies indicate that the oxadiazole ring can form hydrogen bonds with target proteins involved in metabolic pathways, enhancing its biological activity .

In Vivo Studies

In vivo experiments on animal models have shown that administration of this compound significantly reduced markers of systemic inflammation and improved metabolic profiles in high-fat diet-induced obesity models. These findings suggest potential therapeutic applications for metabolic diseases .

Table 2: Effects on Metabolic Parameters

ParameterControl GroupTreatment Group (10 mg/kg)
Body Weight (g)250 ± 15230 ± 12
Blood Glucose (mg/dL)150 ± 20120 ± 15
Inflammatory Markers (pg/mL)200 ± 30100 ± 25

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